molecular formula C9H8ClN3O B11893759 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-76-7

6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B11893759
CAS No.: 898911-76-7
M. Wt: 209.63 g/mol
InChI Key: CZOSYEQWOYPNAS-UHFFFAOYSA-N
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Description

6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chloro substituent at the 6th position and an ethyl group at the 1st position further defines its unique chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired compound . The reaction conditions often involve the use of glacial acetic acid as a solvent and iodine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and pharmacokinetic properties .

Properties

CAS No.

898911-76-7

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C9H8ClN3O/c1-2-13-9-6(4-11-13)3-7(5-14)8(10)12-9/h3-5H,2H2,1H3

InChI Key

CZOSYEQWOYPNAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C=C2C=N1)C=O)Cl

Origin of Product

United States

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